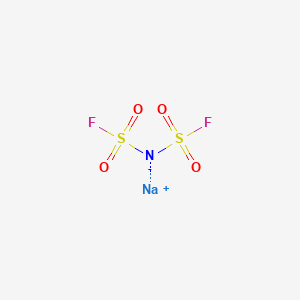

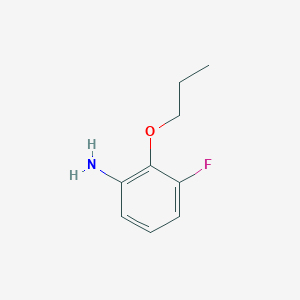

![molecular formula C7H13ClN2O2 B1448189 (R)-六氢吡嗪并[2,1-c][1,4]噁嗪-4(3H)-酮盐酸盐 CAS No. 1383427-89-1](/img/structure/B1448189.png)

(R)-六氢吡嗪并[2,1-c][1,4]噁嗪-4(3H)-酮盐酸盐

描述

The compound is a complex organic molecule that likely belongs to the class of compounds known as oxazines . Oxazines are heterocyclic compounds, a class of compounds that have a ring structure containing at least two different elements. In this case, the elements are carbon, nitrogen, and oxygen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-oxo-benzo[1,4]oxazines have been synthesized via ultrasound-assisted irradiation conditions .科学研究应用

不对称合成

该化合物在不对称合成过程中得到应用。 例如,它可以参与铑催化的环状醛亚胺的不对称芳基化,从而生成具有极佳对映体纯度的光学活性二氢苯并[1,4]噁嗪-2-酮 。这种应用对于创建具有特定手性的化合物至关重要,这在制药和材料科学中至关重要。

有机催化

在有机催化领域,MFCD22581547用于区域选择性和对映选择性环化反应。 一个显著的例子是2-(4H-苯并[d][1,3]噁嗪-4-基)丙烯酸酯与二氢吡唑-3-酮的(3+3)-环化,生成高产率和选择性的羧酸酯 。该方法丰富了苯并噁嗪衍生物的化学,并扩展了合成复杂有机分子的工具包。

药物化学

在药物化学中,合成MFCD22581547的衍生物以进行生物学评估。这些衍生物可以设计为与特定生物靶标相互作用,从而有可能产生新的治疗剂。 例如,苯并[d][1,2,3]三唑-1-基-吡唑基-二氢三唑并嘧啶衍生物已被合成和表征,以了解其潜在的生物活性 .

作用机制

Target of Action

The primary targets of ®-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways, leading to bronchodilation . The anti-inflammatory effects are due to the inhibition of inflammatory cell activation and cytokine production .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . By directly delivering the compound to the lungs, it can provide targeted relief with potentially fewer systemic side effects .

属性

IUPAC Name |

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLCHWNFVCWARP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CN1)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)

![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)

![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)

![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)